4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride
Overview
Description
4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O3S·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of the compound “4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride” are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, such as DNA and topoisomerase II , but it is unclear if this specific compound has the same interactions.
Biochemical Pathways
Thiazole derivatives have been found to cause DNA double-strand breaks and a G2 stop, leading to cell death . .
Result of Action
Thiazole derivatives have been found to cause cell death , but it is unclear if this specific compound has the same effects.
Biochemical Analysis
Biochemical Properties
4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its diverse biological activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and interfere with its replication and transcription processes . Additionally, this compound may inhibit or activate specific enzymes, altering their activity and affecting downstream biochemical pathways. For instance, thiazole derivatives have been reported to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although their potency may decrease due to degradation . Long-term exposure to this compound may result in sustained changes in gene expression and cellular metabolism, potentially leading to altered cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, this compound may alter the levels of key metabolites, such as ATP and NADH, impacting cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . For instance, thiazole derivatives have been shown to bind to plasma proteins, influencing their bioavailability and distribution in the body . Additionally, the compound’s localization within specific tissues and cells can affect its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been reported to localize in the nucleus, where they can interact with DNA and nuclear proteins . Additionally, the compound’s localization in mitochondria may influence cellular energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with formic acid and butanoic acid under specific conditions. The process can be summarized as follows:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring by reacting 4-methyl-1,3-thiazole with a suitable base.
Amidation: The thiazole derivative is then reacted with formic acid to introduce the formamido group.
Addition of Butanoic Acid: Finally, butanoic acid is added to the reaction mixture to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Purification Steps: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers.
Substitution Products: Halogenated thiazole derivatives.
Scientific Research Applications
4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Thiamine Hydrochloride:
4-Methylthiazole-5-carboxylic Acid: A related compound with similar structural features.
Uniqueness
4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S.ClH/c1-6-8(15-5-11-6)9(14)10-4-2-3-7(12)13;/h5H,2-4H2,1H3,(H,10,14)(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZISGGZYSJLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-69-4 | |
Record name | Butanoic acid, 4-[[(4-methyl-5-thiazolyl)carbonyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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